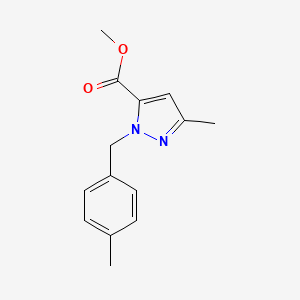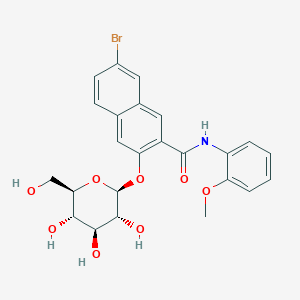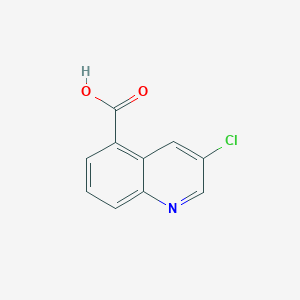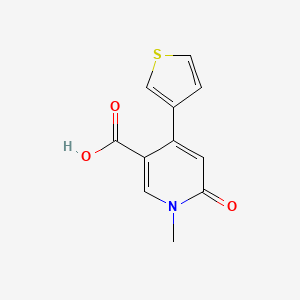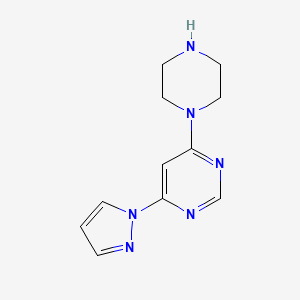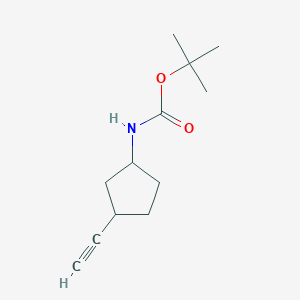
(R)-3-(Difluoromethoxy)pyrrolidine
Vue d'ensemble
Description
“®-3-(Difluoromethoxy)pyrrolidine” is an organic compound with the molecular formula C5H9F2NO . It has a molecular weight of 137.13 g/mol . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (3R)-3-(difluoromethoxy)pyrrolidine . The Standard InchI is InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5-8H-1-3H2/t4-/m1/s1 . The SMILES representation is C1CNCC1OC(F)F .Physical And Chemical Properties Analysis
“®-3-(Difluoromethoxy)pyrrolidine” is a liquid . The boiling point and density are not available . The compound should be stored at a temperature of -10 °C .Applications De Recherche Scientifique
Pyrrolidine Dithiocarbamate in Ischemia/Reperfusion Injury
- Antioxidant and Inhibitor Properties : Pyrrolidine dithiocarbamate (PDTC) is recognized for its antioxidant properties and capability as an inhibitor of nuclear factor-kappaB (NF-kappaB) activation. It has been found effective in attenuating ischemia/reperfusion (I/R) injury in various organs (Teke et al., 2007).
Synthesis of Enantiomers
- Enantiomeric Synthesis : Studies have detailed methods for the synthesis of both enantiomers of 3-methyl-N-(3-methylbutyl)pyrrolidine, a related compound, indicating the versatility and importance of such compounds in chemistry (Veith et al., 1997).
Ring Enlargement in Pyrrolidine Chemistry
- Ring Enlargement Techniques : Research on chiral dibenzyloxy-hydroxymethyl-thiazolylpyrrolidines under Mitsunobu conditions has been conducted. This involves a mechanism that leads to ring enlargement, illustrating the synthetic flexibility of pyrrolidine derivatives (Dondoni et al., 2004).
Pyrrolidine Derivatives in Various Applications
- Diverse Applications : Pyrrolidines show biological effects and are used in medicine, industry (as dyes or agrochemical substances), and in various chemical syntheses. This highlights the importance of studying pyrrolidine chemistry for modern science (Żmigrodzka et al., 2022).
Antioxidative Treatments in Cellular Studies
- Antioxidative Effects : Studies have shown the effect of antioxidants like PDTC on ionizing radiation and tumor necrosis factor-alpha induced tissue factor expression and its release from human endothelial cells (Szotowski et al., 2007).
Synthesis and Reactions of Pyrrolidines
- Synthetic Versatility : Pyrrolidines are noted for their synthetic versatility, enabling the creation of a variety of heterocyclic compounds, such as indoles and 5-deazapteroic acid analogues, and serving as raw materials for drug synthesis (Amer et al., 2008).
Conformational Studies in Fluoropropionamides
- Conformational Analysis : Research involving tri- and tetrafluoropropionamides derived from chiral secondary amines, including cyclic pyrrolidine derivatives, has provided insights into their conformational properties (Bilska-Markowska et al., 2014).
Safety and Hazards
The compound has been classified as dangerous . The hazard statements include H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . The precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P233 (keep container tightly closed), P240 (ground/bond container and receiving equipment), P241 (use explosion-proof electrical/ventilating/lighting equipment), P242 (use only non-sparking tools), P243 (take precautionary measures against static discharge), P260 (do not breathe dust/fume/gas/mist/vapors/spray), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
(3R)-3-(difluoromethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPMZAOUBNUCY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638784-49-2 | |
| Record name | (3R)-3-(difluoromethoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



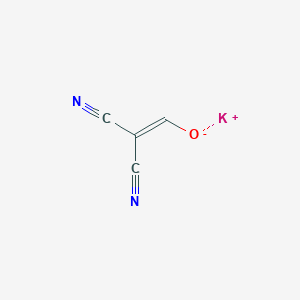
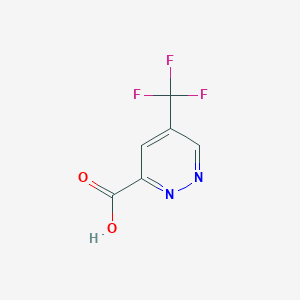
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)
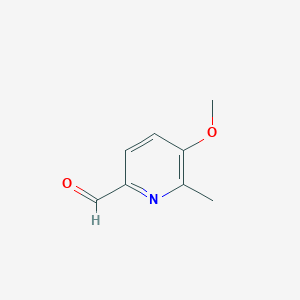
![Beta-D-gal-[1->4]-beta-D-glcnac-1->o-cete](/img/structure/B1434589.png)
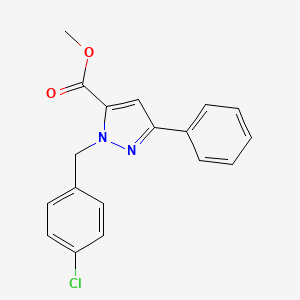
![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)
